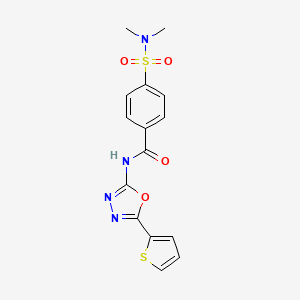![molecular formula C21H26ClN5O2 B2939711 9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-63-5](/img/structure/B2939711.png)
9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this one, which contain a pyrimidine ring, are often found in biological systems. Pyrimidines are part of the structure of several important molecules, including the nucleotides cytosine, thymine, and uracil, which are components of DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound to form an imine, which can then cyclize to form the pyrimidine ring . The specific substituents on the pyrimidine ring can be introduced through further reactions .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, or the chlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this can be predicted using computational chemistry methods, or determined experimentally using various analytical techniques .Aplicaciones Científicas De Investigación
Psychotropic Potential and Receptor Affinity
Research into arylpiperazine derivatives of dimethyl-dihydro-purine-diones, including compounds structurally related to 9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has shown potential in designing ligands with psychotropic activity. These studies focus on the chemical diversification of purine-2,6-dione to identify potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Adenosine Receptor Affinity
Studies on pyrimido- and tetrahydropyrazino[2,1-f]purinediones have evaluated their affinities for adenosine receptors (ARs), indicating potential for the development of selective AR antagonists. This research provides insights into structure-activity relationships and binding modes, which are crucial for designing AR-targeted therapeutics (Szymańska et al., 2016).
Neurodegenerative Disease Treatment
Compounds structurally related to the query chemical have been explored for their multitarget drug potential in treating neurodegenerative diseases. By acting on multiple relevant targets, such as adenosine receptors and monoamine oxidases, these compounds offer a promising approach for symptomatic relief and potentially disease-modifying effects in conditions like Parkinson's and Alzheimer's disease (Brunschweiger et al., 2014).
Anti-inflammatory Activity
Purine derivatives have also been investigated for their anti-inflammatory properties. Research into substituted pyrimidopurinediones has shown efficacy in models of chronic inflammation, indicating potential for the development of new anti-inflammatory agents (Kaminski et al., 1989).
Electrochemical Studies
Electrochemical oxidation studies on purine derivatives like 9-methylxanthine provide insights into the electrochemical behavior and potential applications of similar compounds in biochemical assays or as electrochemical sensors (Cleary, Owens, & Dryhurst, 1981).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-4-5-6-10-25-19(28)17-18(24(3)21(25)29)23-20-26(12-14(2)13-27(17)20)16-9-7-8-15(22)11-16/h7-9,11,14H,4-6,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDKZLMKGROMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)
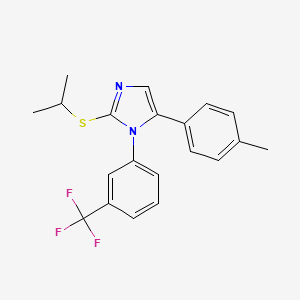
![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)
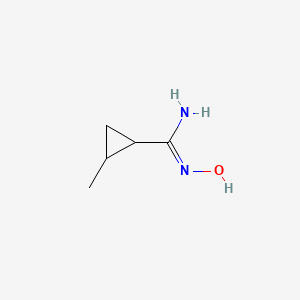
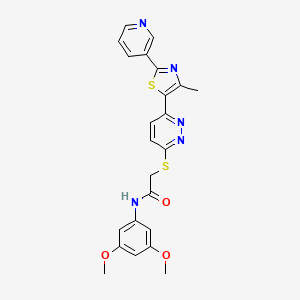
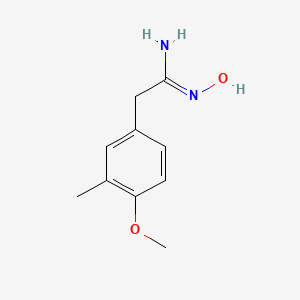
![Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2939642.png)
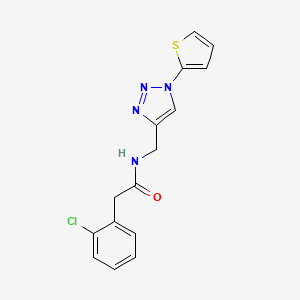
methanone](/img/structure/B2939644.png)
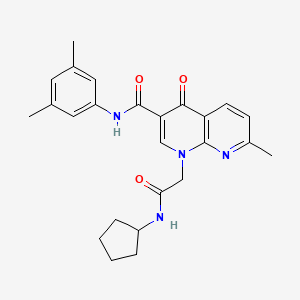
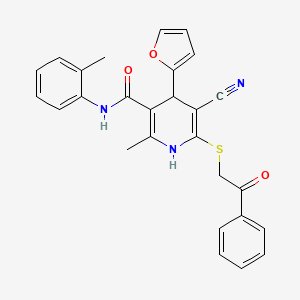
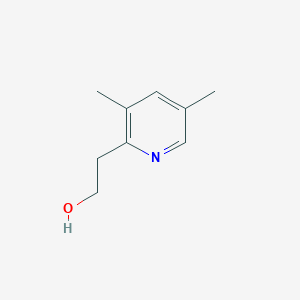
![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)
